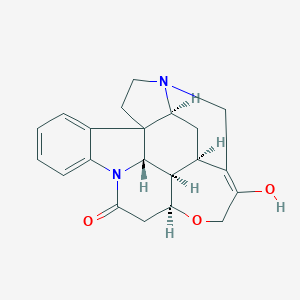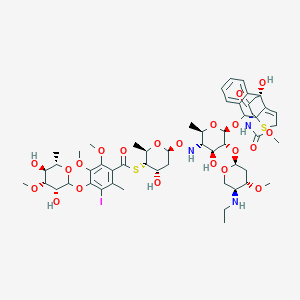![molecular formula C19H22N2O2 B236374 N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide, also known as DPA-714, is a novel small molecule ligand that binds to the translocator protein (TSPO) in the outer mitochondrial membrane. TSPO is a promising therapeutic target for a variety of diseases, including neurodegenerative disorders, cancer, and inflammation. In
Mecanismo De Acción
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide binds to the TSPO in the outer mitochondrial membrane, which is involved in a variety of cellular processes, including energy production, calcium homeostasis, and apoptosis. TSPO is also upregulated in response to cellular stress, such as inflammation and oxidative damage. By binding to TSPO, N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide may modulate these cellular processes and protect against cellular damage.
Biochemical and Physiological Effects:
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, protect against oxidative damage, and improve cognitive function. N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide is its specificity for TSPO, which allows for targeted modulation of cellular processes. However, one limitation of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide is its relatively low affinity for TSPO compared to other ligands, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are many potential future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide may also have applications in the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide and to optimize its efficacy and specificity for TSPO.
Métodos De Síntesis
The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide involves the reaction of 4-amino-2-methylphenol with 2,2-dimethylpropanoyl chloride to form 4-(2,2-dimethylpropanoylamino)-2-methylphenol. This intermediate is then reacted with benzoyl chloride to produce N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide. The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide is a relatively simple and straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide has also been investigated for its anti-inflammatory properties, as well as its potential use in cancer therapy.
Propiedades
Nombre del producto |
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-[4-(2,2-dimethylpropanoylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-13-12-15(20-18(23)19(2,3)4)10-11-16(13)21-17(22)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,20,23)(H,21,22) |
Clave InChI |
SWIBKCNSOVHTFE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)